R-(-)-N-Demethyl Deprenyl-d5
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Overview
Description
R-(-)-N-Demethyl Deprenyl-d5 is a deuterium-labeled derivative of selegiline, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of selegiline and its derivatives. The deuterium labeling helps in tracing the compound during metabolic studies due to its distinct mass difference from the non-labeled counterpart .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of R-(-)-N-Demethyl Deprenyl-d5 involves the incorporation of deuterium atoms into the molecular structure of selegiline. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often starts with the synthesis of deuterated precursors, followed by their conversion into the final deuterated product under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the purity and consistency of the deuterated compound. The production methods are optimized to maximize yield and minimize the cost of deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: R-(-)-N-Demethyl Deprenyl-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield deuterated analogs of selegiline metabolites, while reduction reactions could produce deuterated amines .
Scientific Research Applications
R-(-)-N-Demethyl Deprenyl-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a tracer for studying the metabolic pathways of selegiline. In biology, it is used to investigate the effects of MAO-B inhibition on cellular processes. In medicine, the compound helps in understanding the pharmacokinetics and pharmacodynamics of selegiline, which is used in the treatment of Parkinson’s disease and depression .
Mechanism of Action
The mechanism of action of R-(-)-N-Demethyl Deprenyl-d5 involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, the compound increases the levels of dopamine, thereby exerting neuroprotective and antidepressant effects. The deuterium labeling does not alter the mechanism of action but aids in tracing the compound during metabolic studies .
Comparison with Similar Compounds
R-(-)-N-Demethyl Deprenyl-d5 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like selegiline and its non-deuterated analogs. The deuterium atoms provide a distinct mass difference, making it easier to trace the compound in metabolic studies. Similar compounds include selegiline, desmethylselegiline, and other MAO-B inhibitors .
Biological Activity
R-(-)-N-Demethyl Deprenyl-d5, a deuterated form of deprenyl (also known as selegiline), is a selective and irreversible inhibitor of the monoamine oxidase B (MAO-B) enzyme. This compound has garnered attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound primarily functions by inhibiting the MAO-B enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, R-deprenyl increases dopamine levels, thereby enhancing dopaminergic neurotransmission. This mechanism is crucial for alleviating symptoms in Parkinsonian patients and may also contribute to its neuroprotective properties.
Key Mechanisms:
- MAO-B Inhibition : Reduces oxidative stress by decreasing hydrogen peroxide formation during dopamine metabolism .
- Neuroprotection : Protects dopaminergic neurons from neurotoxic agents like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and enhances neuronal survival under stress conditions .
- Antioxidant Effects : Increases the expression of antioxidant enzymes such as superoxide dismutase and catalase .
Biological Activity and Pharmacological Effects
This compound exhibits various biological activities that are relevant in pharmacology and therapeutic applications.
Case Studies and Clinical Findings
Several studies have evaluated the efficacy and safety of deprenyl derivatives, including this compound.
- Parkinson's Disease Management :
- Neurotoxicity Prevention :
- Behavioral Studies :
Research Findings
Research has consistently pointed to the multifaceted roles of this compound beyond simple MAO-B inhibition:
- Neuroprotective Mechanisms : Studies indicate that deprenyl may exert effects independent of MAO-B inhibition through mechanisms that enhance neuronal fitness and resilience against stressors .
- Metabolite Activity : The metabolites of deprenyl also contribute to its pharmacological profile; some metabolites have been shown to possess distinct biological activities that may enhance overall neuroprotection .
Properties
IUPAC Name |
(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1/i4D,5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFAJPMQSFXDFR-IYMQPUKBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.